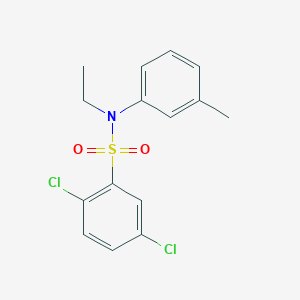![molecular formula C22H25NO5S B281241 Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BDBFC and belongs to the class of benzofuran derivatives. BDBFC has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Wirkmechanismus
BDBFC has been reported to exert its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in the inflammatory and oxidative stress pathways. BDBFC also modulates the expression of genes involved in cell proliferation and apoptosis. The exact mechanism of action of BDBFC is still under investigation.
Biochemical and Physiological Effects:
BDBFC has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. BDBFC also decreases the levels of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, BDBFC has been reported to enhance the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Vorteile Und Einschränkungen Für Laborexperimente
BDBFC has several advantages for use in lab experiments. It is stable and can be easily synthesized in high yields. BDBFC is also soluble in various solvents, making it suitable for use in different experimental setups. However, the limitations of BDBFC include its potential toxicity and lack of studies on its long-term effects.
Zukünftige Richtungen
Several future directions for the research on BDBFC can be explored. These include investigating its potential use in treating other neurodegenerative diseases such as Huntington's disease and Amyotrophic lateral sclerosis (ALS). Additionally, further studies can be conducted to understand the mechanism of action of BDBFC and its potential use in drug delivery systems. The synthesis of BDBFC analogs can also be explored to enhance its therapeutic potential.
Synthesemethoden
BDBFC can be synthesized using several methods, including the reaction of 2-methylbenzofuran-3-carboxylic acid with butyl bromide, followed by the reaction with sodium hydride and 2,5-dimethylphenylsulfonyl chloride. Another method involves the reaction of 2-methylbenzofuran-3-carboxylic acid with butyl chloroformate, followed by the reaction with 2,5-dimethylphenylsulfonyl amine. Both methods have been reported to produce high yields of BDBFC.
Wissenschaftliche Forschungsanwendungen
BDBFC has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. BDBFC has also shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BDBFC has been studied for its potential use in drug delivery systems.
Eigenschaften
Molekularformel |
C22H25NO5S |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
butyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H25NO5S/c1-5-6-11-27-22(24)21-16(4)28-19-10-9-17(13-18(19)21)23-29(25,26)20-12-14(2)7-8-15(20)3/h7-10,12-13,23H,5-6,11H2,1-4H3 |
InChI-Schlüssel |
ZDZNWARTBJJVQC-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C |
Kanonische SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281160.png)
![N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281163.png)
![2-Methoxyethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281164.png)

![N-[4-(acetylamino)phenyl]-4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B281168.png)

![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-1-naphthalenesulfonamide](/img/structure/B281173.png)
![N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281174.png)
![Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281175.png)

![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B281178.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281182.png)
